molecular formula C15H24N2O2S B5565243 (3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine

(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine

Cat. No. B5565243
M. Wt: 296.4 g/mol
InChI Key: BGONXEBBPSXWCM-UKRRQHHQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine, also known as S33084, is a novel selective antagonist of the dopamine D3 receptor. It was first synthesized in 2006 by scientists at Sanofi-Aventis, a French pharmaceutical company. Since then, S33084 has been extensively studied for its potential therapeutic uses in various neurological and psychiatric disorders.

Scientific Research Applications

Antimicrobial Activity and Synthesis

A novel synthesis approach for compounds closely related to "(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine" demonstrates significant antimicrobial activity. The research by Zareef, Iqbal, and Arfan (2008) highlighted a cyclization method using polyphosphate ester (PPE) for synthesizing 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones. This method not only reduced reaction times but also increased yields. The synthesized compounds were evaluated for their antimicrobial properties, showing Minimum Inhibitory Concentration (MIC) values in the range of 0.09-1.0 mg, indicating promising antimicrobial activities (Zareef, Iqbal, & Arfan, 2008).

Material Science and Polymer Synthesis

In material science, Liu et al. (2013) described the synthesis of novel soluble fluorinated polyamides containing pyridine and sulfone moieties. These polymers were synthesized using a new diamine and demonstrated remarkable solubility in organic solvents, high thermal stability, and potential applications in electronic materials due to their low dielectric constants and high transparency (Liu et al., 2013).

Chemical Synthesis Enhancements

Another study by Wen-jun (2007) focused on improving the synthesis of (R)-3-(butyldimethylsilyloxy)butyl phenyl sulfide, a compound with structural similarities to the one , using 4-(dimethylamino)pyridine as a catalyst. This method achieved a high yield, indicating the potential for efficient synthesis routes for related compounds (Wen-jun, 2007).

Antimicrobial Evaluation of Novel Compounds

Research by Alsaedi, Farghaly, and Shaaban (2019) on the synthesis and antimicrobial evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups revealed that derivatives with one sulfone group showed more effective antimicrobial activity than those with two sulfone groups. This study suggests the potential for designing effective antimicrobial agents with optimized sulfone content (Alsaedi, Farghaly, & Shaaban, 2019).

properties

IUPAC Name

(3S,4R)-1-(benzenesulfonyl)-N,N-dimethyl-4-propylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2S/c1-4-8-13-11-17(12-15(13)16(2)3)20(18,19)14-9-6-5-7-10-14/h5-7,9-10,13,15H,4,8,11-12H2,1-3H3/t13-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGONXEBBPSXWCM-UKRRQHHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@@H]1CN(C[C@H]1N(C)C)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S*,4R*)-N,N-dimethyl-1-(phenylsulfonyl)-4-propyl-3-pyrrolidinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.